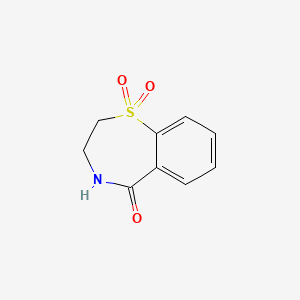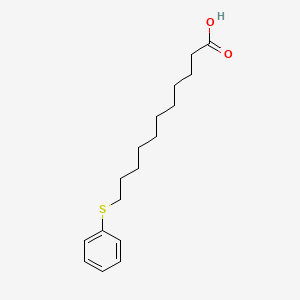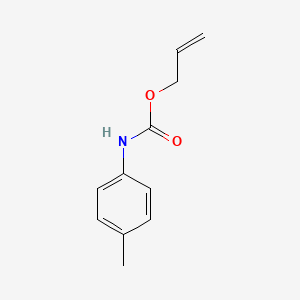
4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone is a complex organic compound with the molecular formula C24H14N8O14S. It is known for its unique structural features and potential applications in various scientific fields. The compound is characterized by the presence of a sulfone group and a trinitrophenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone typically involves the reaction of 4-aminophenyl sulfone with 2,4,6-trinitrochlorobenzene. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate. The reaction mixture is heated to a specific temperature to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups in the compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(N-(2,4-Dichlorobenzylidene)amino)phenyl sulfone
- 4-(N-(2-Ethoxybenzylidene)amino)phenyl sulfone
- 4-(N-(4-Isopropylbenzylidene)amino)phenyl sulfone
- 4-(N-(4-Methoxybenzylidene)amino)phenyl sulfone
Uniqueness
4-(N-(2,4,6-Trinitrophenyl)amino)phenyl sulfone is unique due to the presence of the trinitrophenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring strong electrophilic characteristics.
Properties
CAS No. |
108726-42-7 |
|---|---|
Molecular Formula |
C24H14N8O14S |
Molecular Weight |
670.5 g/mol |
IUPAC Name |
2,4,6-trinitro-N-[4-[4-(2,4,6-trinitroanilino)phenyl]sulfonylphenyl]aniline |
InChI |
InChI=1S/C24H14N8O14S/c33-27(34)15-9-19(29(37)38)23(20(10-15)30(39)40)25-13-1-5-17(6-2-13)47(45,46)18-7-3-14(4-8-18)26-24-21(31(41)42)11-16(28(35)36)12-22(24)32(43)44/h1-12,25-26H |
InChI Key |
UVKHBEXPZGDPBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)NC4=C(C=C(C=C4[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



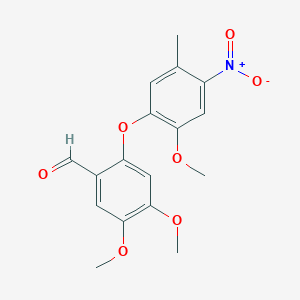


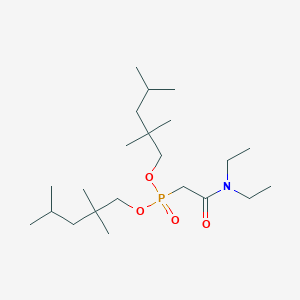




![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)
